molecular formula C12H10ClFN2O2S B2515199 3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 692273-56-6

3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2515199
CAS No.: 692273-56-6
M. Wt: 300.73
InChI Key: OYPDGDOVWQYXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a pyridin-2-ylmethylamine group attached to the sulfonamide nitrogen. Its synthesis typically involves the reaction of a substituted benzenesulfonyl chloride with a pyridine-containing amine, a method consistent with other sulfonamide derivatives .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-7-10(4-5-12(11)14)19(17,18)16-8-9-3-1-2-6-15-9/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPDGDOVWQYXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ammonia-Mediated Sulfonylation

In a representative procedure, 3-chloro-4-fluorobenzenesulfonyl chloride (6.21 mL, 42 mmol) is dissolved in 1,4-dioxane (20 mL) and cooled to 5°C. A 25% aqueous ammonia solution (85 mL, 1.14 mol) is added dropwise, followed by stirring at 5°C for 6 hours and ambient temperature for 16 hours. Evaporation yields a precipitate, which is filtered, washed with water, and dried to obtain 8.30 g (94% yield) of 3-chloro-4-fluorobenzenesulfonamide.

Key Reaction Parameters

Parameter Value Source
Solvent 1,4-Dioxane/Water
Temperature 5°C → Ambient
Reaction Time 22 hours
Yield 94%

This method prioritizes mild conditions to prevent decomposition of the sulfonamide product. The use of dioxane as a co-solvent enhances ammonia solubility, facilitating efficient nucleophilic displacement of the chloride.

Alternative Synthetic Pathways

Mitsunobu Coupling

For alcohol precursors, the Mitsunobu reaction offers an alternative route. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-chloro-4-fluorobenzenesulfonamide reacts with pyridin-2-ylmethanol to form the N-alkylated product. This method, however, achieves lower yields (58–65%) due to steric hindrance.

Optimization of Reaction Conditions

Thermal Stability Considerations

Incorporating electron-withdrawing groups (e.g., chloro, fluoro) on the benzene ring significantly improves thermal stability. Analogous compounds with 4-CN and 3-Cl substitutions exhibit stability for >34 weeks at 40°C, compared to <3 weeks for non-halogenated derivatives.

Solvent and Temperature Effects

  • Alkylation Efficiency : Elevated temperatures (60–80°C) reduce reaction times but risk decomposition. A balance is achieved at 60°C.
  • Purification : Gradient elution (5–20% ethyl acetate in hexane) resolves unreacted sulfonamide and pyridinyl byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.5–8.7 ppm (pyridinyl H), δ 4.6–4.8 ppm (-CH2- bridge), and δ 7.3–7.9 ppm (aromatic H).
  • LC-MS : [M+H]⁺ at m/z 315.6 confirms molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically reveals >98% purity for optimized batches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzene ring enable site-selective nucleophilic aromatic substitution (NAS). Key findings include:

Chloro group reactivity :

  • Substitution occurs preferentially at the para-fluoro position under basic conditions due to electron-withdrawing effects of the sulfonamide group.

  • Reaction with sodium methoxide in DMF at 80°C yields 4-fluoro-3-methoxy derivatives (87% yield).

Sulfonamide nitrogen reactivity :

  • The sulfonamide nitrogen undergoes alkylation with methyl iodide in THF, forming N-methylated products (72% yield).

Reaction Type Reagents/Conditions Product Yield
Chloro substitutionNaOMe, DMF, 80°C4-fluoro-3-methoxy derivative87%
Sulfonamide alkylationCH₃I, THF, rtN-methylated benzenesulfonamide72%

Oxidation-Reduction Processes

The sulfonamide group and aromatic system participate in redox transformations:

Sulfonamide oxidation :

  • Treatment with m-CPBA in dichloromethane oxidizes the sulfonamide to a sulfonylimide (Figure 1A).

  • Hydrogen peroxide/acetic acid converts the sulfonamide to sulfonic acid derivatives under reflux.

Pyridine ring reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering biological activity .

Reaction Conditions Key Product
Sulfonamide oxidationm-CPBA, CH₂Cl₂, 0°CSulfonylimide
Aromatic reduction10% Pd/C, H₂ (1 atm), EtOHPiperidine-containing derivative

Transition Metal-Catalyzed Coupling

The compound serves as a substrate in cross-coupling reactions:

Suzuki-Miyaura coupling :

  • Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst to form biaryl systems (Table 2) .

  • Optimal conditions: DME/H₂O (3:1), K₂CO₃, 90°C (82–89% yields) .

Buchwald-Hartwig amination :

  • Forms C–N bonds with primary amines using Pd₂(dba)₃/Xantphos catalytic system .

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl drug scaffold synthesis
Buchwald-HartwigPd₂(dba)₃/XantphosFunctionalized sulfonamide libraries

Biological Activity Through Chemical Interactions

The compound's reactivity directly correlates with its pharmacological effects:

Carbonic anhydrase inhibition :

  • Acts as a non-competitive inhibitor of CA IX (IC₅₀ = 12.4 nM) through hydrogen bonding with Thr199 and Zn²⁺ coordination .

  • Selectivity over CA II exceeds 250-fold due to hydrophobic pocket interactions .

Antibacterial modifications :

  • Bromination at the pyridine nitrogen enhances activity against S. aureus (MIC = 8 μg/mL) .

Stability and Degradation Pathways

Critical stability data under various conditions:

Condition Half-Life Major Degradation Product
pH 1.2 (37°C)6.2 hrHydrolyzed sulfonamide
UV light (254 nm)48 hrRing-opened thiophene derivative
40°C/75% RH>30 daysStable

Industrial-Scale Reaction Optimization

Continuous flow chemistry improves synthesis efficiency:

  • Microreactor nitration achieves 94% yield vs. 78% in batch

  • Residence time <2 minutes reduces decomposition risks

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values suggesting potential for development as anticancer agents.

Study ReferenceCell Line/OrganismIC50 (µM)Activity Type
HeLa92.4Anticancer
A54945.0Anticancer

In a study published in PMC, compounds similar to this one were tested against a panel of cancer cell lines, showing significant cytotoxicity, which indicates the potential for further development in cancer therapy.

Antimicrobial Properties

The sulfonamide group in this compound is known for its antibacterial properties, particularly through the inhibition of bacterial folate synthesis. It has shown effective inhibition against common pathogens such as Staphylococcus aureus.

Study ReferenceOrganismIC50 (µM)Activity Type
Staphylococcus aureus25.0Antibacterial

The compound's antibacterial activity was confirmed in studies where it demonstrated effective inhibition at concentrations as low as 25 µM.

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, this compound has been screened for activity against Schistosoma mansoni, revealing potent effects at concentrations around 10 µg/mL, highlighting its broad-spectrum antiparasitic potential.

Case Studies

  • Anticancer Activity : In the study referenced above, derivatives were tested against HeLa and A549 cell lines, yielding IC50 values ranging from 45 µM to 92 µM, suggesting strong potential for further development as anticancer agents.
  • Antimicrobial Efficacy : The compound was evaluated for its antibacterial properties against Staphylococcus aureus, showing effective inhibition at concentrations as low as 25 µM.
  • Antiparasitic Activity : The compound was also screened for activity against Schistosoma mansoni, revealing significant effects at concentrations around 10 µg/mL, indicating its potential utility in treating parasitic infections.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Benzene Ring Sulfonamide Nitrogen Substituent Key Structural Differences
This compound C₁₈H₁₅ClFN₂O₂S ~380.8 (calc.) 3-Cl, 4-F Pyridin-2-ylmethyl Reference compound
TCN 201 C₂₂H₁₈ClFN₄O₄S 513.92 3-Cl, 4-F 4-[[2-(Phenylcarbonyl)hydrazino]benzyl] Extended hydrazine-carbonyl benzyl group
3-Chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide C₂₀H₁₈ClFN₂O₂S 404.9 3-Cl, 4-F Phenethyl + pyridin-2-ylmethyl Bis-alkylation on sulfonamide nitrogen
3-Chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methyl-benzene sulfonamide C₁₉H₁₉ClN₄O₄S₂ 507.02 3-Cl, 4-Me 4-(4,6-Dimethylpyrimidin-2-yl)phenyl Pyrimidine ring and methyl substitution

Key Observations:

  • Substituent Effects: The chloro-fluoro combination on the benzene ring is conserved in several analogs (e.g., TCN 201, ), likely to enhance electron-withdrawing effects and influence binding interactions.
  • Sulfonamide Nitrogen Modifications: The pyridin-2-ylmethyl group is a common feature, but bis-substitution (e.g., phenethyl + pyridin-2-ylmethyl in ) increases steric bulk, which may affect solubility or target selectivity.
  • Molecular Weight and Complexity: TCN 201 has a higher molecular weight (513.92) due to the hydrazine-carbonyl benzyl extension, which could impact pharmacokinetics compared to the simpler pyridin-2-ylmethyl analog.

Pharmacological and Functional Comparisons

  • NMDA Receptor Interaction: TCN 201 is explicitly linked to NMDA receptor studies, suggesting that the chloro-fluoro-benzenesulfonamide scaffold may play a role in modulating receptor activity. The target compound’s pyridin-2-ylmethyl group could offer a balance between lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration.
  • Enzyme Inhibition Potential: Compounds like 4-(trifluoromethyl)benzenesulfonamide derivatives demonstrate the importance of electron-deficient aromatic rings in enzyme inhibition (e.g., carbonic anhydrase). The chloro-fluoro substitution in the target compound may similarly enhance binding to metalloenzymes.
  • Synthetic Accessibility: The target compound’s synthesis is likely more straightforward than analogs with complex heterocycles (e.g., pyridazine in or pyrimidine in ), which require multi-step functionalization.

Physicochemical and ADME Considerations

  • Solubility: The absence of polar groups (e.g., hydroxyl or carboxyl) in the target compound may limit aqueous solubility compared to derivatives like , which include a hydroxyethyl-thiophene moiety.

Biological Activity

3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClFN2O2SC_{13}H_{12}ClFN_2O_2S, with a molecular weight of 304.76 g/mol. The structure includes a chlorinated and fluorinated aromatic ring, which enhances its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₃H₁₂ClFN₂O₂S
Molecular Weight304.76 g/mol
CAS Number1235293-05-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, particularly those involved in bacterial folate synthesis.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related sulfonamides showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Activity

The potential anticancer effects of this compound were evaluated in vitro against several cancer cell lines. A notable study reported IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds in the range of 1–10 µM against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .

Cell LineIC50 (µM)
MCF-75.0
MDA-MB-2317.5

Case Studies

  • Antimicrobial Efficacy : A recent study tested the efficacy of a series of benzenesulfonamide derivatives, including the target compound, against resistant bacterial strains. Results indicated that modifications at the para position significantly enhanced antibacterial potency, suggesting a structure-activity relationship critical for drug design .
  • Cytotoxicity Assessment : In another study assessing cytotoxic effects on normal human cells, it was found that the compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells, indicating a favorable therapeutic index .

Q & A

Basic: What synthetic methodologies are commonly employed for 3-chloro-4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions focused on introducing the sulfonamide group and functionalizing the aromatic and heterocyclic moieties. Key steps include:

  • Sulfonamide Formation : Reacting a benzenesulfonyl chloride derivative with a pyridine-containing amine (e.g., pyridin-2-ylmethylamine) under basic conditions (e.g., DMF, NaH) at 60–80°C to form the sulfonamide bond .
  • Halogenation : Chlorine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation strategies, requiring precise control of temperature and catalysts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are used to isolate the compound with >95% purity .

Advanced: How can reaction solvent polarity impact the yield and regioselectivity of sulfonamide bond formation?

Contradictory reports on yields in polar vs. non-polar solvents necessitate systematic optimization:

  • Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity of the amine, improving reaction rates but risking side reactions (e.g., over-alkylation) .
  • Non-polar solvents (e.g., toluene) may reduce side reactions but require higher temperatures (~100°C) and longer reaction times.
  • Methodological Approach : Design a solvent screen (DMF, DCM, THF, toluene) at 60–100°C, monitoring progress via TLC and NMR. Use kinetic studies to identify optimal conditions .

Basic: What analytical techniques validate the structural integrity of this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., chloro-fluoro benzene ring, pyridylmethyl group). Aromatic proton splitting patterns and 19^{19}F NMR verify fluorine placement .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~325.75 g/mol) and isotopic patterns for Cl/F .
  • X-ray Crystallography : Resolves spatial arrangement using SHELX software for refinement, critical for confirming stereoelectronic effects .

Advanced: How can crystallographic ambiguities arising from disordered fluorine/chlórine atoms be resolved?

Disorder in halogen positions complicates electron density maps. Strategies include:

  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion .
  • SHELXL Refinement : Use PART and SUMP instructions to model partial occupancy or split positions .
  • Cross-Validation : Compare with DFT-calculated geometries (e.g., Gaussian09) to validate plausible configurations .

Basic: What biological targets are hypothesized for this sulfonamide derivative?

Similar compounds show activity against:

  • Enzymes : Carbonic anhydrases, COX-2, or bacterial dihydropteroate synthase via sulfonamide-Zn2+^{2+} interactions .
  • Receptors : GPCRs or kinase domains due to pyridine and halogen motifs enhancing binding affinity .

Advanced: How to address conflicting IC50_{50}50​ values in enzyme inhibition assays?

Contradictions may arise from assay conditions or compound stability:

  • Buffer Optimization : Test pH 7.4 vs. 8.0 to assess protonation effects on sulfonamide reactivity .
  • Pre-incubation Stability : Monitor compound degradation in DMSO or aqueous buffers via HPLC .
  • Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay reproducibility .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Calculated using ChemAxon or Schrodinger QikProp; values >2 indicate potential blood-brain barrier penetration .
  • ADMET Prediction : SwissADME or pkCSM models assess solubility, CYP450 interactions, and toxicity .

Advanced: How to resolve discrepancies in LogP measurements between experimental and computational data?

  • Experimental Validation : Use shake-flask method (octanol/water partition) with HPLC quantification .
  • Parameter Adjustment : Refine force fields in computational tools (e.g., COSMO-RS) to account for halogen-specific solvation effects .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced: How to design a SAR study for optimizing antimicrobial activity?

  • Structural Modifications : Vary halogens (Cl, F) on the benzene ring or substitute pyridine with other heterocycles (e.g., thiazole) .
  • Assay Design : Test against Gram+/Gram− bacteria (MIC assays) with cytotoxicity controls on mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.